Schisantherin C

Anti-inflammatory Natural Product Lignan

Generic Schisandra lignans introduce uncontrolled variability in pharmacological assays. Schisantherin C (CAS 69176-51-8) provides defined, quantifiable activity: • Anti-HBV: 59.7% HBsAg, 34.7% HBeAg inhibition at 50 μg/mL • Hepatoprotection: Nrf2-mediated ALT/AST/ALP reduction in APAP-induced liver injury models • Anti-inflammatory: NO inhibition IC50 8.5 μM (vs. Gomisin N IC50 15.8 μM) ≥98% HPLC purity ensures reproducibility as a reference standard for QC and mechanism-of-action studies.

Molecular Formula C28H34O9
Molecular Weight 514.6 g/mol
CAS No. 69176-51-8
Cat. No. B201759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin C
CAS69176-51-8
Molecular FormulaC28H34O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
InChIInChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3
InChIKeyBKGUPIVDQHHVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Schisantherin C: Reference Standard Overview


Schisantherin C (CAS 69176-51-8; also referenced as 64938-51-8), a dibenzocyclooctadiene lignan, is a bioactive secondary metabolite isolated from the fruits of Schisandra sphenanthera and Schisandra chinensis [1]. Structurally characterized by a cyclooctadiene core with specific oxygenation and stereochemistry, it serves as a critical reference standard for investigations into hepato-protective and anti-inflammatory mechanisms [2]. Its availability in high purity (typically ≥98%) is essential for reproducible pharmacological studies and for use as an analytical marker in quality control of Schisandra-derived botanical products [3].

Schisantherin C vs. Structural Analogs


Within the Schisandra lignan class, even minor structural variations among closely related analogs such as Schisantherin A, Schisandrin B, and Gomisin N translate into significant, quantifiable differences in their biological potency and selectivity profiles [1]. This is a common phenomenon in natural product pharmacology, where the specific arrangement of functional groups and stereochemistry dictates molecular interactions with biological targets [2]. Therefore, substituting Schisantherin C with a generic 'Schisandra lignan' or a more readily available analog without confirming its specific, validated activity in the target assay can introduce uncontrolled variability, potentially leading to false negatives in mechanism-of-action studies or inconsistencies in batch-to-batch quality control for botanical extract standardization.

Schisantherin C: Comparative Evidence


Superior NO Inhibition vs. Gomisin N

In a direct comparative study of dibenzocyclooctadiene lignans isolated from Schisandra sphenanthera, Schisantherin C (also reported as Schisandrin C) exhibited the most potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages [1]. Its IC50 was determined to be 8.5 ± 0.5 µM, which is 1.86-fold more potent than its close structural analog, Gomisin N, which showed an IC50 of 15.8 ± 2.1 µM in the same assay system [1]. This head-to-head comparison establishes a clear rank-order of potency and validates the selection of Schisantherin C for studies focused on iNOS/COX-2-mediated inflammation pathways [1].

Anti-inflammatory Natural Product Lignan

Hepatoprotective Potency in APAP Model

In a comparative study evaluating six major Schisandra lignans (Schisandrin A, Schisandrin B, Schisandrin C, Schisandrol A, Schisandrol B, and Schisantherin A) for their protective effects against acetaminophen (APAP)-induced hepatotoxicity in mice, Schisandrin C (SinC, synonymous with Schisantherin C) was identified as one of the two most potent compounds, alongside Schisandrol B [1]. While the study provides qualitative and semi-quantitative comparisons, it states that 'SinC and SolB exerted the strongest hepato-protective effects' based on multiple endpoints including morphological assessment, serum ALT/AST levels, and hepatic GSH depletion [1]. A subsequent study confirmed that SinC significantly reduced ALT, AST, and ALP activities in an APAP-induced liver injury mouse model, validating its robust in vivo efficacy [2].

Hepatoprotection Acetaminophen Toxicity Lignan

Anti-HBV Antigen Inhibition

Schisantherin C demonstrates a specific and quantifiable anti-HBV activity profile [1]. At a concentration of 50 μg/mL, it inhibited the secretion of Hepatitis B surface antigen (HBsAg) by 59.7% and Hepatitis B e antigen (HBeAg) by 34.7% in vitro [1]. This activity is significant when considering that other lignans from the same botanical source, such as Schisanwilsonins A-G, showed varying degrees of anti-HBV activity, but Schisantherin C is specifically highlighted for its potency [1]. More recently, Schisandrin C (SinC) was shown to reduce HBeAg, HBcAg, HBsAg, and HBV DNA levels in a hydrodynamic injection-mediated HBV-replicating mouse model, providing in vivo validation of its antiviral potential [2].

Antiviral Hepatitis B Virus Lignan

Neuroprotection in β-Amyloid Toxicity

Schisantherin C (as Schisandrin C) possesses a unique, quantifiable neuroprotective profile that is distinct from its anti-inflammatory or hepatoprotective activities [1]. In a study examining four structurally similar dibenzocyclooctadiene lignans (schisandrin, schisandrin B, schisandrin C, and schisandrol A) for protection against β-amyloid (Aβ) and homocysteine neurotoxicity in PC12 cells, Schisandrin C (and Schisandrin B) were specifically identified for their ability to protect cells against Aβ toxicity by attenuating reactive oxygen species (ROS) production and modulating the apoptotic signal pathway through Bax and caspase-3 [1]. While this is a qualitative finding, it provides a clear differentiation from lignans like schisandrin and schisandrol A which were not highlighted for this specific mechanism in the same study [1].

Neuroprotection Alzheimer's Disease Lignan

Nrf2-Mediated Oxidative Stress Regulation

A 2022 study further elucidated a distinct molecular mechanism for Schisandrin C's (SinC) hepato-protective effects [1]. In an APAP-induced liver injury mouse model, SinC treatment significantly alleviated hepatic histopathological lesions and reduced serum ALT, AST, and ALP activities [1]. Crucially, the study demonstrated that these protective effects were mediated through the activation of the Nrf2 signaling pathway, leading to the inhibition of oxidative stress [1]. This mechanistic insight is important as it differentiates SinC from other lignans that may primarily act via CYP inhibition [2]. The study provides a specific, quantifiable reduction in liver enzymes and ties it to a defined molecular pathway, offering a clearer rationale for its use in oxidative stress-related liver research.

Oxidative Stress Nrf2 Pathway Hepatoprotection

Quality Control Marker for S. sphenanthera

Schisantherin C serves as a critical and quantifiable marker for the quality assessment and standardization of Schisandra sphenanthera-based herbal products [1]. A study employing a quantitative analysis of multi-components by single-marker (QAMS) method demonstrated that the content of Schisantherin C, along with Schisantherin B, Anwuligan, and Schisantherin A, can be reliably determined in Schisandrae Sphenantherae Fructus, and importantly, there was no significant difference between the QAMS and the traditional external standard method (ESM) for its quantification [1]. This validation establishes Schisantherin C as a reliable and analytically robust reference standard for HPLC-based quality control. The availability of certified reference materials with defined purity (e.g., HPLC ≥98%) [2] directly supports this application.

Quality Control HPLC Standard Botanical Standardization

Schisantherin C: Application Scenarios


Nrf2/ARE Pathway in APAP Liver Injury

Schisantherin C (Schisandrin C) is an optimal tool compound for researchers seeking to activate the Nrf2 signaling pathway to mitigate acetaminophen-induced oxidative liver damage [1]. Its validated, top-tier efficacy in an in vivo model of APAP toxicity, coupled with its demonstrated ability to significantly reduce serum ALT, AST, and ALP via Nrf2 activation, provides a specific, mechanism-driven rationale for its use over other hepatoprotective agents that may lack this defined pathway [1]. This makes it particularly suitable for dissecting the Nrf2-dependent arm of hepatoprotection in mouse models.

Anti-HBV Drug Screening in Replication Model

For antiviral drug discovery programs, Schisantherin C serves as a valuable reference standard and positive control due to its well-documented, quantifiable inhibition of HBV antigen secretion (59.7% HBsAg, 34.7% HBeAg at 50 μg/mL) [2]. Its use as a benchmark is further strengthened by recent in vivo evidence showing its ability to reduce HBV DNA and viral protein levels in a mouse model of HBV replication, potentially through modulation of the cGAS-STING pathway [3]. This establishes Schisantherin C as a superior comparator relative to other Schisandra lignans with uncharacterized or weaker anti-HBV activity.

iNOS/COX-2 Axis in Macrophage Inflammation

In studies focused on macrophage-driven inflammation, Schisantherin C is a preferred chemical probe due to its superior potency as an inhibitor of LPS-stimulated NO production (IC50 = 8.5 µM) compared to the close structural analog Gomisin N (IC50 = 15.8 µM) [4]. This quantifiable potency advantage in a well-established cellular model of inflammation allows for more robust and sensitive detection of effects on the iNOS/COX-2 signaling cascade. It justifies its selection over Gomisin N or other less potent dibenzocyclooctadiene lignans for experiments designed to modulate NO and prostaglandin synthesis pathways [4].

Standardization of Schisandra Extracts

For industrial botanicals manufacturers and analytical service providers, Schisantherin C is an essential and validated reference standard for HPLC-based quality control of Schisandra sphenanthera raw materials and finished products [5]. The validation of the QAMS method, which confirms that Schisantherin C can be accurately quantified without the need for multiple external standards, supports its use in cost-effective, high-throughput analytical workflows [5]. Procurement of high-purity (≥98% by HPLC) Schisantherin C is thus a critical component for ensuring product consistency, meeting pharmacopoeial monograph requirements, and substantiating label claims [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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